N-(4-溴苯基)-2-(1-苯基-1H-四唑-5-基)硫代甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

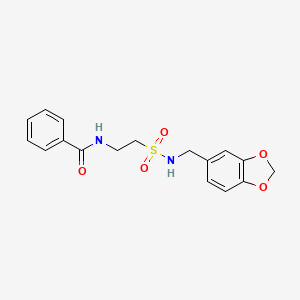

The synthesis of benzamides, which includes compounds like “N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular formula of “N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide” is C17H17NO3S . The average mass is 315.387 Da and the monoisotopic mass is 315.092926 Da .科学研究应用

Nonlinear Optical Materials

N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)benzamide: has been studied for its potential as a nonlinear optical (NLO) material . NLO materials are crucial for applications in photonics, optical computing, and optical communications. They can be used in devices for dynamic image processing, frequency conversion, optical switching, and electro-optic modulation. The compound’s structure allows for significant NLO properties, making it a candidate for high-speed telecommunication devices and other optical applications.

Medicinal Chemistry

The benzodioxole moiety present in the compound is often associated with medicinal properties. It has been used in the synthesis of molecules with potential therapeutic effects, such as anti-inflammatory agents . The compound’s derivatives could be explored for their pharmacological activities, including their use in treating conditions like rheumatic diseases and osteoarthritis.

Heavy Metal Detection

Derivatives of this compound have been utilized in the detection of heavy metals, particularly carcinogenic ions like lead (Pb^2+) . This application is vital for environmental monitoring and public health, as it provides a reliable electrochemical approach to detect and quantify toxic substances in various mediums.

Anticancer Research

The compound’s framework has been used as a base for designing molecules with anticancer properties . By modifying the structure and adding different functional groups, researchers can synthesize new compounds that may inhibit cancer cell growth or induce apoptosis, contributing to the development of novel anticancer drugs.

Enzyme Inhibition

Some derivatives of the compound have been identified as effective inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This application is significant in the field of cancer treatment, as CA inhibitors can help manage conditions like glaucoma, epilepsy, and even certain types of cancer.

Chemical Synthesis and Industrial Applications

The compound serves as an intermediate in the synthesis of various chemicals. It has been used in the production of perfumes, photo initiators, agrochemicals, and pharmaceuticals . Its versatility in chemical reactions makes it a valuable component in industrial processes.

作用机制

Target of Action

The compound N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)benzamide, also known as N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide or N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide, is primarily targeted towards cancer cells . The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in changes such as mitotic blockade and cell apoptosis .

Biochemical Pathways

The affected pathways primarily involve the assembly and disassembly of microtubules . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase . This disruption can have downstream effects on cell division and growth, particularly in cancer cells .

Pharmacokinetics

The compound’santicancer activity against various cancer cell lines has been evaluated , suggesting that it has sufficient bioavailability to exert its effects.

Result of Action

The primary result of the compound’s action is the induction of apoptosis (programmed cell death) in cancer cells . It also causes cell cycle arrest at the S phase , further inhibiting the growth and proliferation of cancer cells . These effects have been observed in various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .

Action Environment

The compound’s anticancer activity has been evaluated in vitro , suggesting that it is stable and effective under laboratory conditions

属性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c20-17(14-4-2-1-3-5-14)18-8-9-25(21,22)19-11-13-6-7-15-16(10-13)24-12-23-15/h1-7,10,19H,8-9,11-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEKWJYUCKXZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CCNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide](/img/structure/B2747224.png)

![2-Chloro-N-[(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2747227.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2747229.png)

![2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile](/img/structure/B2747232.png)

![3-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2747233.png)

![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2747239.png)

![1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2747243.png)